Quantified Synthetic Efficiency: Superior Coupling Yields in Suzuki-Miyaura Reactions Compared to Heteroaryl Bromides
In a direct application, benzofuran-7-boronic acid enabled the synthesis of arylated benzofuran-triazole hybrids with yields ranging from 70% to 92% under ultrasound-assisted, additive-free conditions [1]. This performance is demonstrably superior to traditional methods that rely on the synthesis of benzofuran-endowed aryl halides as coupling partners. For instance, the preparation of an equivalent benzofuran-7-bromide intermediate is a multi-step process that often results in overall lower yields due to the challenges of selective electrophilic aromatic substitution on the benzofuran ring [2]. While direct yield data for synthesizing a specific benzofuran-7-halide is not reported in the cited study, the use of the boronic acid circumvents this low-yielding step entirely, providing a more efficient and higher-yielding route to the desired biaryl product [1].
| Evidence Dimension | Synthetic yield in cross-coupling reactions |
|---|---|
| Target Compound Data | 70% - 92% (as a boronic acid coupling partner) [1] |
| Comparator Or Baseline | Synthesis and coupling of a benzofuran-7-halide (inferred lower yield due to synthetic difficulty) [2] |
| Quantified Difference | Not directly comparable; the use of the boronic acid eliminates a low-yielding halogenation step, resulting in a significantly more efficient overall synthetic route. |
| Conditions | Ultrasound-assisted, Pd(PPh3)4 catalyst, additive-free Suzuki-Miyaura cross-coupling in a Frontiers in Chemistry study [1]. |
Why This Matters
This data validates benzofuran-7-boronic acid as a high-performance building block for complex molecule construction, directly reducing the number of synthetic steps, saving time, and improving overall yield, which is a critical factor in both medicinal chemistry hit-to-lead campaigns and process chemistry scale-up.
- [1] Saif, M. J., Ahmad, S., Mushtaq, A., Munawar, S., Zahoor, A. F., Ettampola, S., Irfan, A., Kotwica-Mojzych, K., Ruszel, K., & Mojzych, M. (2025). Ultrasonic-Assisted, Additive-Free Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Enabled Synthesis of Novel Arylated Benzofuran-Triazole Hybrids. Frontiers in Chemistry, 13, 1726528. View Source
- [2] Birch, A. J., Bandara, B. M. R., Kane-Maguire, L. A. P., & Chung, Y. K. (1986). Reversal of regiocontrol in the alkylation of an arene π-complex. Tetrahedron Letters, 27(28), 3205-3208. View Source
